REACTION_SMILES
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[C:15](=[O:16])([OH:17])[O-:18].[Cl:20][CH2:21][Cl:22].[F:1][c:2]1[c:3]([CH2:9][OH:10])[cH:4][c:5]([F:8])[cH:6][cH:7]1.[Na+:19].[P:11]([Br:12])([Br:13])[Br:14]>>[F:1][c:2]1[c:3]([CH2:9][Br:12])[cH:4][c:5]([F:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc(F)ccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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Fc1ccc(F)c(CBr)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |